brianthein Y

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

brianthein Y is a natural product found in Briareum asbestinum with data available.

科学研究应用

Insecticidal Applications

Brianthein Y has been extensively studied for its insecticidal activity. Research indicates that it exhibits significant toxicity against various insect pests, making it a candidate for use in pest management strategies.

Case Study: Efficacy Against Pests

In a study conducted by Cronan et al., this compound was modified to create several analogues. While none surpassed the original compound's efficacy, these modifications provided insights into structure-activity relationships that are crucial for developing more effective insecticides .

| Compound | Insecticidal Activity | Weight Gain Reduction |

|---|---|---|

| This compound | High | Significant |

| Brianthein X | Moderate | Moderate |

| Analogue 1 | Low | Minimal |

| Analogue 2 | Low | Minimal |

Pharmacological Applications

Research into the pharmacological applications of this compound has revealed its potential beyond insect control. Its structural characteristics suggest possible uses in medicinal chemistry.

Anticancer Potential

Recent studies have indicated that compounds derived from this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells, making it a subject of interest in cancer research.

Case Study: Anticancer Activity

In a comparative study on the anticancer effects of brianthein derivatives, it was found that certain modifications enhanced cytotoxicity against specific cancer cell lines. The derivatives were tested using the MTT assay, revealing promising results for further development as therapeutic agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Derivative A | A549 (Lung Cancer) | 10 |

| Derivative B | SW480 (Colorectal) | 12 |

Structural Modifications and Synthesis

The synthesis of this compound and its analogues has been an area of active research. Studies have focused on chemical modifications to enhance its properties.

Synthesis Techniques

Innovative synthetic routes have been developed to produce this compound and its derivatives efficiently. Techniques such as the Finkelstein reaction have been employed to create halogenated variants that may exhibit improved bioactivity .

常见问题

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing brianthein Y with high purity?

- Methodological Answer : Follow detailed experimental protocols that include stepwise reaction conditions (e.g., temperature, solvent systems, catalysts) and validate purity using spectroscopic techniques (e.g., NMR, HPLC-MS). Ensure reproducibility by documenting deviations and optimizing purification steps (e.g., column chromatography, recrystallization) .

- Data Requirements : Include characterization data (e.g., melting point, spectral peaks) for at least five synthesized batches to establish consistency .

Q. How can researchers verify the structural identity of this compound when conflicting spectral data arises?

- Methodological Answer : Cross-validate results using complementary techniques (e.g., X-ray crystallography for absolute configuration, IR for functional groups). Compare data with literature benchmarks and resolve discrepancies through controlled experiments (e.g., isotopic labeling, synthetic derivatives) .

Q. What bioactivity screening models are most appropriate for preliminary evaluation of this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with validated positive controls. Prioritize dose-response studies to establish IC50/EC50 values and rule out false positives via counter-screening assays .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological mechanisms?

- Methodological Answer : Apply hypothesis-driven frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables. Use orthogonal assays (e.g., genetic knockdowns, in silico docking) to test competing hypotheses. Perform meta-analyses of existing data to identify confounding factors (e.g., cell line variability, assay conditions) .

- Data Analysis : Employ statistical models (e.g., ANOVA with post-hoc tests) to quantify significance and power analyses to validate sample sizes .

Q. What strategies optimize the yield of this compound in complex natural product extraction workflows?

- Methodological Answer : Implement Design of Experiments (DoE) to systematically vary parameters (e.g., extraction solvents, pH, temperature). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. Validate scalability through pilot-scale trials .

Q. How can computational models enhance the understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Combine molecular dynamics simulations with QSAR (Quantitative Structure-Activity Relationship) modeling to predict bioactive conformations. Validate predictions via synthetic analogs and crystallographic data. Use open-access tools (e.g., AutoDock, GROMACS) to ensure reproducibility .

Q. Methodological Frameworks for Contested Data

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in heterogeneous biological matrices?

- Methodological Answer : Prioritize techniques with high specificity (e.g., LC-MS/MS) and validate methods using spike-recovery experiments. Include internal standards to correct for matrix effects and ensure compliance with guidelines like ICH Q2(R1) for analytical validation .

Q. How do researchers address ethical and reproducibility challenges in interdisciplinary studies of this compound?

- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Pre-register protocols on platforms like Open Science Framework and share raw data in FAIR-aligned repositories (Findable, Accessible, Interoperable, Reusable) .

Q. Data Presentation & Compliance

Q. What are the minimal data requirements for publishing this compound research in high-impact journals?

- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to include spectral data, purity assessments, and biological assay protocols. Use Supporting Information for extensive datasets (e.g., kinetic plots, crystallographic CIF files) .

Q. How should researchers document failed experiments or negative results related to this compound?

- Methodological Answer : Publish in dedicated repositories (e.g., Zenodo) or supplementary materials to avoid publication bias. Include methodological details to aid meta-analyses and highlight lessons learned (e.g., solvent incompatibility, assay limitations) .

属性

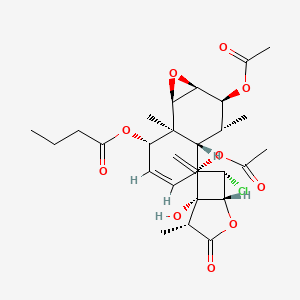

分子式 |

C28H37ClO10 |

|---|---|

分子量 |

569 g/mol |

IUPAC 名称 |

[(1S,2S,3R,4R,7R,8S,10Z,12S,13S,14R,16S,17S,18R)-2,17-diacetyloxy-8-chloro-3-hydroxy-4,13,18-trimethyl-9-methylidene-5-oxo-6,15-dioxatetracyclo[11.5.0.03,7.014,16]octadec-10-en-12-yl] butanoate |

InChI |

InChI=1S/C28H37ClO10/c1-8-9-18(32)37-17-11-10-12(2)20(29)24-28(34,14(4)26(33)39-24)23(36-16(6)31)19-13(3)21(35-15(5)30)22-25(38-22)27(17,19)7/h10-11,13-14,17,19-25,34H,2,8-9H2,1,3-7H3/b11-10-/t13-,14+,17+,19-,20+,21+,22+,23+,24+,25+,27-,28-/m1/s1 |

InChI 键 |

MLAWVQOPJWMRSG-SIBLLQFPSA-N |

手性 SMILES |

CCCC(=O)O[C@H]1/C=C\C(=C)[C@@H]([C@H]2[C@@]([C@H](C(=O)O2)C)([C@H]([C@@H]3[C@@]1([C@@H]4[C@@H](O4)[C@H]([C@@H]3C)OC(=O)C)C)OC(=O)C)O)Cl |

规范 SMILES |

CCCC(=O)OC1C=CC(=C)C(C2C(C(C(=O)O2)C)(C(C3C1(C4C(O4)C(C3C)OC(=O)C)C)OC(=O)C)O)Cl |

同义词 |

brianthein Y |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。